Encenicline hydrochloride
Overview
Description
Encenicline hydrochloride is a partial, selective agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR). It was developed for the treatment of cognitive deficits in schizophrenia and Alzheimer’s disease .
Molecular Structure Analysis
The molecular formula of Encenicline hydrochloride is C16H17ClN2OS.ClH . Its molecular weight is 357.3 . The structure is consistent with NMR .
Chemical Reactions Analysis
Encenicline hydrochloride is a selective α7 nicotinic acetylcholine receptor partial agonist. It improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors .
Physical And Chemical Properties Analysis
Encenicline hydrochloride has a molecular formula of C16H17ClN2OS.ClH and a molecular weight of 357.3 . It is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
Cognitive Impairment in Schizophrenia
Encenicline hydrochloride has been studied for its potential to treat cognitive impairment in schizophrenia . It is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, and alterations of the α7 nAChR have been implicated in the pathophysiology of several neuropsychiatric disorders that manifest with cognitive impairment, including schizophrenia . In Phase II trials, Encenicline showed promising biomarker and clinical evidence for cognitive improvement .
Alzheimer’s Disease
Encenicline hydrochloride has also been investigated for its potential to treat cognitive impairment in Alzheimer’s disease . The α7 nicotinic acetylcholine receptor, which Encenicline targets, is thought to play a role in the cognitive decline associated with Alzheimer’s disease .
Neuropsychiatric Disorders
The α7 nicotinic acetylcholine receptor, which Encenicline selectively targets, is thought to play a role in the pathophysiology of several neuropsychiatric disorders . Therefore, Encenicline could potentially have applications in the treatment of a range of neuropsychiatric conditions.
Pro-Cognitive Treatment
Encenicline has been evaluated as a pro-cognitive treatment in individuals with schizophrenia on chronic, stable, atypical antipsychotic therapy . The primary hypothesis was that Encenicline would demonstrate efficacy for the improvement of performance on the MATRICS Consensus Cognitive Battery (MCCB) and for ratings on the Schizophrenia Cognition Rating Scale (SCoRS) .
Biomarker Evidence
In Phase II trials, Encenicline showed promising biomarker evidence for cognitive improvement . This suggests that Encenicline could potentially be used as a biomarker in the study of cognitive impairment.
Functional Co-Primaries
Encenicline showed evidence for functional co-primaries in Phase II trials . This suggests that Encenicline could potentially be used in combination with other treatments to enhance their effectiveness.
Mechanism of Action
Target of Action
Encenicline hydrochloride is a partial, selective agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR) . The α7-nAChR plays a crucial role in the cholinergic system, which is involved in cognitive functions such as attention, learning, and memory .
Mode of Action
Encenicline acts as a co-agonist with acetylcholine, sensitizing the α-7 nACh receptor to its natural ligand . This interaction enhances the response of the α7-nAChR to acetylcholine, thereby potentiating cholinergic transmission . It’s worth noting that Encenicline may have a similar mechanism of action to GTS-21 .
Biochemical Pathways
The primary biochemical pathway affected by Encenicline involves the α7-nAChR mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is associated with sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli . Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances .
Pharmacokinetics
It has been reported that encenicline penetrates the blood-brain barrier, which is crucial for its effects on cognition . In a study, Encenicline was well tolerated at single doses up to 180 mg, and doses as low as 1 mg had dose- and time-dependent pharmacodynamic effects on the central nervous system .
Result of Action
Encenicline’s action on the α7-nAChR can lead to improved cognitive function. In clinical trials, Encenicline has shown potential in improving attention, verbal fluency, and executive function in patients with Alzheimer’s disease . Moreover, it has been reported to render sub-efficacious doses of acetylcholinesterase inhibitor (AChEI) drugs effective in restoring memory function .
Action Environment
The efficacy and stability of Encenicline can be influenced by various environmental factors. For instance, the presence of acetylcholine in the synaptic cleft is crucial for Encenicline’s co-agonist action . Furthermore, the drug’s bioavailability and pharmacokinetic profile may be affected by factors such as the patient’s age, sex, and overall health status .
Safety and Hazards
Encenicline hydrochloride is toxic and can cause skin and eye irritation. It also poses a risk of serious damage to health by prolonged exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers
The paper titled “Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia” discusses that Encenicline was generally well tolerated and demonstrated clinically meaningful improvements in cognition and function in patients with schizophrenia .
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYTJGIDVTCFF-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673090 | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Encenicline hydrochloride | |
CAS RN |
550999-74-1 | |
Record name | Encenicline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCENICLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes the solid form landscape of Encenicline Hydrochloride unique?
A1: Encenicline Hydrochloride (Enc-HCl) exhibits a remarkable degree of polymorphism. Research has identified it as dodecamorphic, meaning it can exist in twelve distinct crystalline forms. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting the drug development process. []
Q2: Why is water so important in the crystallization of Enc-HCl?
A2: Enc-HCl displays a strong tendency to incorporate water into its crystal structure. Studies have shown that crystallization of Enc-HCl in a non-solvated form is not observed, highlighting the crucial role of water in the process. All four identified monohydrate phases exhibit high stability. Notably, even after dehydration, the core structural motif remains largely intact, resulting in either isostructural (for Forms I and II) or isomorphic (for Form III) desolvates. []
Q3: How does the presence of water impact the stability of different Enc-HCl forms?
A3: The incorporation of water molecules within the crystal lattice leads to the formation of Enc-HCl-water hexamers. These hexamers arrange themselves into slabs, which then stack to form the larger crystal structure. The specific arrangement of these hexamer slabs influences the stability and dehydration properties of each monohydrate form. []
Q4: What is the significance of desolvation in studying Enc-HCl polymorphism?
A4: Desolvation, the process of removing solvent molecules from a crystal structure, has proven to be a valuable technique in accessing a variety of Enc-HCl polymorphs. Researchers have successfully obtained numerous polymorphs by desolvating various solvates of Enc-HCl. This approach has been instrumental in identifying a record-breaking ten solved crystal structures for this compound. []
Q5: How does the molecular packing in different Enc-HCl polymorphs compare?
A5: While Enc-HCl exhibits a high degree of polymorphism, the molecular packing in the different polymorphs shows striking similarities to the packing observed in their precursor solvates. Interestingly, the conformation of the Enc-HCl molecule remains consistent across all structures, indicating that it consistently adopts its lowest energy conformation. []
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